molecular formula C11H9BrN2O3 B14296150 7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one CAS No. 116381-11-4

7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one

Cat. No.: B14296150
CAS No.: 116381-11-4
M. Wt: 297.10 g/mol
InChI Key: BOWPFIYSSZMRJD-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one is an organic compound that belongs to the class of quinoxalines. This compound is characterized by a bromomethyl group attached to the quinoxaline ring system, which is further fused with a dioxolo ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one typically involves the bromination of a precursor compound. One common method involves the bromination of 5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade equipment to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinoxaline ring to its dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of the original compound.

    Oxidation: Products may include quinoxaline N-oxides or other oxidized derivatives.

    Reduction: Products include dihydro or tetrahydro derivatives of the quinoxaline ring.

Scientific Research Applications

7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromomethyl and quinoxaline moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxolinic Acid: A quinoline compound with antibacterial properties.

    Actinodaphnine: An organic heteropentacyclic compound with antibacterial, antifungal, and antineoplastic activities.

Uniqueness

7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one is unique due to its specific structural features, including the bromomethyl group and the fused dioxolo ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

116381-11-4

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

7-(bromomethyl)-5-methyl-[1,3]dioxolo[4,5-g]quinoxalin-6-one

InChI

InChI=1S/C11H9BrN2O3/c1-14-8-3-10-9(16-5-17-10)2-6(8)13-7(4-12)11(14)15/h2-3H,4-5H2,1H3

InChI Key

BOWPFIYSSZMRJD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC3=C(C=C2N=C(C1=O)CBr)OCO3

Origin of Product

United States

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